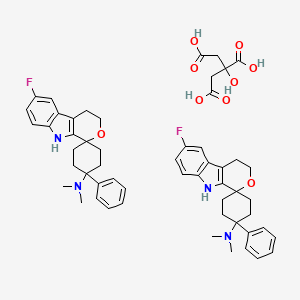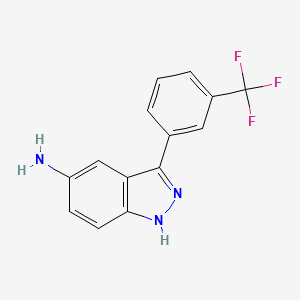
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Vue d'ensemble
Description
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by researchers at GlaxoSmithKline (GSK) and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a selective inhibitor of JMJD3, a histone demethylase that plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation. The inhibition of JMJD3 by 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine results in the accumulation of H3K27me3, a histone modification that is associated with gene repression.
Biochemical and Physiological Effects
The inhibition of JMJD3 by 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and asthma. Furthermore, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to promote the differentiation of neural stem cells into neurons, suggesting its potential therapeutic applications in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is its selectivity for JMJD3, which allows for specific modulation of gene expression. In addition, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to have good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the main limitations of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous potential future directions for the study of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of JMJD3 that can be used in clinical settings. In addition, further studies are needed to investigate the potential therapeutic applications of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine in various diseases, including cancer and neurodegenerative disorders. Finally, the development of new methods for the delivery of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine to specific tissues and cells could further enhance its therapeutic potential.
Applications De Recherche Scientifique
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation.
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(18)4-5-12(11)19-20-13/h1-7H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLDTUEAXIPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626011 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine | |
CAS RN |
395099-47-5 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



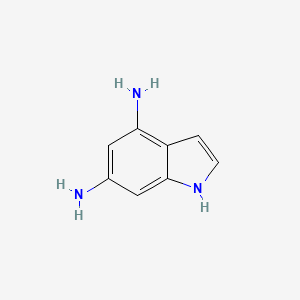
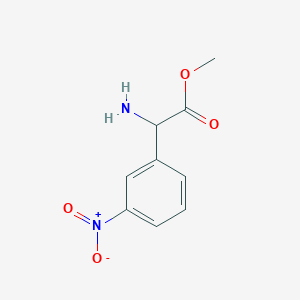


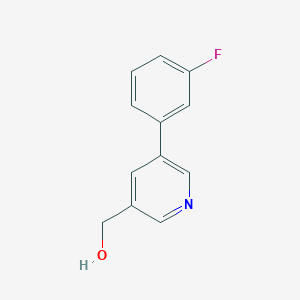
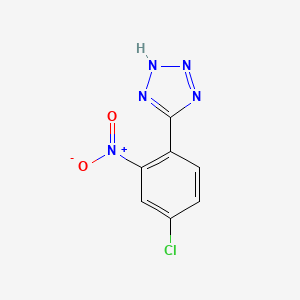
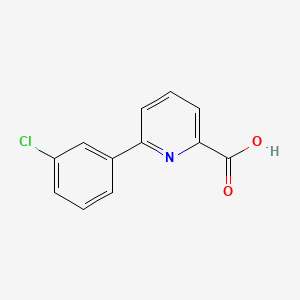
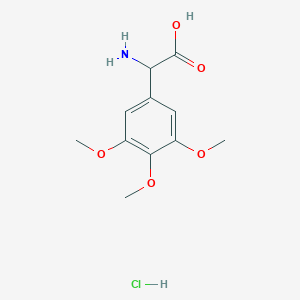
![5-methyl-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629672.png)
![trans-2'-(6-Methylpyridin-2-yl)-3'-(quinoxalin-6-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1629673.png)

